Cas no 2172005-39-7 (1-(3-fluorophenyl)-3-phenylbenzene)
1-(3-fluorophenyl)-3-phenylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-fluorophenyl)-3-phenylbenzene
- EN300-1585813
- 3-Fluoro-1,1':3',1''-terphenyl
- 2172005-39-7
-
- Inchi: 1S/C18H13F/c19-18-11-5-10-17(13-18)16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-13H
- InChI Key: BINHAPRMGGPEDN-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1C=CC=C(C2C=CC=CC=2)C=1
Computed Properties
- Exact Mass: 248.100128577g/mol
- Monoisotopic Mass: 248.100128577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.107±0.06 g/cm3(Predicted)
- Boiling Point: 380.6±11.0 °C(Predicted)
1-(3-fluorophenyl)-3-phenylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1585813-0.05g |
1-(3-fluorophenyl)-3-phenylbenzene |
2172005-39-7 | 0.05g |
$1032.0 | 2023-06-04 | ||
| Enamine | EN300-1585813-0.1g |
1-(3-fluorophenyl)-3-phenylbenzene |
2172005-39-7 | 0.1g |
$1081.0 | 2023-06-04 | ||
| Enamine | EN300-1585813-0.25g |
1-(3-fluorophenyl)-3-phenylbenzene |
2172005-39-7 | 0.25g |
$1131.0 | 2023-06-04 | ||
| Enamine | EN300-1585813-0.5g |
1-(3-fluorophenyl)-3-phenylbenzene |
2172005-39-7 | 0.5g |
$1180.0 | 2023-06-04 | ||
| Enamine | EN300-1585813-1.0g |
1-(3-fluorophenyl)-3-phenylbenzene |
2172005-39-7 | 1g |
$1229.0 | 2023-06-04 | ||
| Enamine | EN300-1585813-2.5g |
1-(3-fluorophenyl)-3-phenylbenzene |
2172005-39-7 | 2.5g |
$2408.0 | 2023-06-04 | ||
| Enamine | EN300-1585813-5.0g |
1-(3-fluorophenyl)-3-phenylbenzene |
2172005-39-7 | 5g |
$3562.0 | 2023-06-04 | ||
| Enamine | EN300-1585813-10.0g |
1-(3-fluorophenyl)-3-phenylbenzene |
2172005-39-7 | 10g |
$5283.0 | 2023-06-04 | ||
| Enamine | EN300-1585813-50mg |
1-(3-fluorophenyl)-3-phenylbenzene |
2172005-39-7 | 50mg |
$1032.0 | 2023-09-24 | ||
| Enamine | EN300-1585813-100mg |
1-(3-fluorophenyl)-3-phenylbenzene |
2172005-39-7 | 100mg |
$1081.0 | 2023-09-24 |
1-(3-fluorophenyl)-3-phenylbenzene Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 1-(3-fluorophenyl)-3-phenylbenzene
Professional Introduction to Compound with CAS No. 2172005-39-7 and Product Name: 1-(3-fluorophenyl)-3-phenylbenzene
The compound identified by the CAS number 2172005-39-7 and the product name 1-(3-fluorophenyl)-3-phenylbenzene represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of 1-(3-fluorophenyl)-3-phenylbenzene consists of two phenyl rings connected by a fluorophenyl group, which introduces a distinct electronic and steric environment conducive to various biochemical interactions.
In recent years, the exploration of aromatic compounds with fluorine substituents has been extensively studied due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of the 3-fluorophenyl moiety in 1-(3-fluorophenyl)-3-phenylbenzene is particularly noteworthy, as fluorine atoms can modulate the electronic properties of adjacent aromatic rings, leading to increased lipophilicity and better cell membrane penetration. These characteristics make the compound an attractive candidate for drug design, particularly in the context of central nervous system (CNS) therapeutics where blood-brain barrier penetration is a critical factor.
One of the most compelling aspects of 1-(3-fluorophenyl)-3-phenylbenzene is its potential role as a scaffold for small-molecule drugs targeting neurological disorders. Current research indicates that compounds with similar structural motifs have shown promise in preclinical studies for their ability to interact with neurotransmitter receptors and ion channels. The fluorine atom in the 3-fluorophenyl group can enhance the compound's binding affinity by participating in favorable dipole-dipole interactions with polar residues in protein targets. This has led to investigations into its efficacy as a potential treatment for conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Furthermore, the phenyl rings in 1-(3-fluorophenyl)-3-phenylbenzene provide a versatile platform for further functionalization, allowing chemists to explore a wide range of derivatives with tailored biological activities. The combination of electronic and steric effects from these aromatic systems can be fine-tuned to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Recent advances in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision, facilitating faster development cycles for novel drug candidates.
Recent publications have highlighted the synthesis and characterization of various analogs of 1-(3-fluorophenyl)-3-phenylbenzene, demonstrating its utility as a building block for more complex molecules. For instance, studies have shown that introducing additional substituents at specific positions on the aromatic rings can modulate receptor selectivity, reducing off-target effects while maintaining therapeutic efficacy. These findings underscore the importance of structural diversity in drug discovery and validate the compound's potential as a lead molecule for further optimization.
The pharmacological profile of 1-(3-fluorophenyl)-3-phenylbenzene is further enhanced by its ability to engage with multiple biological pathways simultaneously. This polypharmacicity can be leveraged to develop combination therapies that address complex diseases more effectively than single-agent treatments. For example, preliminary data suggest that this compound may exhibit anti-inflammatory and antioxidant properties, making it a candidate for treating chronic inflammatory diseases where oxidative stress plays a significant role.
From a synthetic chemistry perspective, the preparation of 1-(3-fluorophenyl)-3-phenylbenzene involves well-established methodologies that highlight its accessibility for industrial-scale production. The use of fluorinated intermediates allows for high-yielding reactions while maintaining regioselectivity, ensuring that desired products are obtained with minimal side reactions. This accessibility is crucial for advancing preclinical studies and eventual clinical trials, where large quantities of pure material are required.
The regulatory landscape surrounding novel pharmaceutical compounds like 1-(3-fluorophenyl)-3-phenylbenzene is also evolving to accommodate new chemical entities with unique properties. Regulatory agencies are increasingly recognizing the value of fluorinated compounds due to their improved pharmacokinetic profiles and are streamlining pathways for their approval. This trend bodes well for compounds like this one, which may undergo faster regulatory review if they demonstrate clear therapeutic advantages over existing treatments.
In conclusion, 1-(3-fluorophenyl)-3-phenylbenzene (CAS No. 2172005-39-7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with recent advancements in drug design methodologies, position it as a valuable scaffold for developing novel therapeutics targeting neurological disorders and other conditions characterized by complex pathophysiology. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future medical breakthroughs.
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